Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate
Description
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate is a pyrazole-based dicarboxylate derivative featuring a difluoromethyl substituent at the 3-position of the pyrazole ring. Pyrazole dicarboxylates are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C8H8F2N2O4 |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
dimethyl 5-(difluoromethyl)-1H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H8F2N2O4/c1-15-7(13)3-4(6(9)10)11-12-5(3)8(14)16-2/h6H,1-2H3,(H,11,12) |
InChI Key |
WSRYBFRSVJAWNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NN=C1C(=O)OC)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate typically involves the reaction of difluoroacetic acid with appropriate pyrazole precursors. One common method involves the esterification of difluoroacetic acid with dimethyl pyrazole-4,5-dicarboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of nanoscale titanium dioxide as a catalyst has been reported to enhance the reaction yield and reduce the reaction time . Additionally, the process can be made more environmentally friendly by avoiding the use of organic solvents and employing water as the reaction medium.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted pyrazoles.
Scientific Research Applications
Chemical Properties and Structure
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate is characterized by the following properties:
- Molecular Formula : C₉H₈F₂N₂O₄
- Molecular Weight : 224.17 g/mol
- CAS Number : 176969-34-9
The presence of difluoromethyl groups enhances its biological activity and stability, making it a target for various synthetic pathways.
Pharmaceuticals
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:
- Antifungal Agents : It is utilized in the synthesis of novel antifungal agents that target specific fungal pathways.
- Antibacterial Compounds : The compound has shown potential in developing new antibacterial drugs, particularly those targeting resistant strains.
Agrochemicals
The compound plays a vital role in the agricultural sector:
- Pesticide Development : this compound is a key intermediate for synthesizing effective pesticides like fluopyram and bixafen, which are known for their low toxicity and high efficacy against pests.
- Herbicides : Research indicates its potential use in developing herbicides that can selectively target unwanted plant species without harming crops.
Case Study 1: Synthesis of Antifungal Agents
A study published in Journal of Medicinal Chemistry explored the synthesis of a series of pyrazole derivatives, including this compound, which exhibited promising antifungal activity against Candida albicans. The researchers highlighted how modifications to the pyrazole core could enhance bioactivity while maintaining low toxicity profiles .
Case Study 2: Development of Pesticides
In another significant study, researchers synthesized this compound as an intermediate for fluopyram. The resulting compound demonstrated high efficiency in controlling fungal diseases in crops with minimal environmental impact. This research underscored the importance of pyrazole derivatives in modern agriculture .
Mechanism of Action
The mechanism of action of Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of succinate to fumarate in the mitochondrial respiratory chain . This inhibition disrupts cellular respiration and energy production, leading to the death of fungal cells.
Comparison with Similar Compounds
The following sections compare dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate with structurally related pyrazole dicarboxylates, focusing on substituent effects, synthesis, physical properties, and biological activities.
Structural and Substituent Variations
| Compound | Substituent at Pyrazole 3-Position | Ester Groups | Key Structural Features |
|---|---|---|---|
| This compound (Target Compound) | Difluoromethyl (-CF2H) | Methyl (4,5-positions) | Moderate electron-withdrawing group; compact size |
| Dimethyl 3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole-4,5-dicarboxylate (17a) | Tetrafluoroethyl (-CF2CF2H) | Methyl | Bulky, highly fluorinated substituent |
| Dimethyl 1-(4-bromophenyl)-3-(4-cyano-3-methyl-1H-pyrazol-5-yl)-... (7) | 4-Cyano-3-methylpyrazole | Methyl | Bromophenyl and cyano groups enhance polarity |
| Dimethyl 3-(4-oxo-4H-chromen-3-yl)-1-phenyl-1H-pyrazole-4,5-dicarboxylate (5a) | Chromenone-fused ring | Methyl | Extended π-conjugation; chromenone pharmacophore |
Key Observations :
- The difluoromethyl group (-CF2H) in the target compound balances electron-withdrawing effects and steric demands, unlike the bulkier tetrafluoroethyl group in 17a .
- Chromenone-fused derivatives (e.g., 5a) exhibit extended conjugation, which may enhance UV absorption or binding to biological targets compared to the simpler difluoromethyl analog .
Key Observations :
- Fluorinated analogs like 17a and 18a achieve high yields (>90%), suggesting efficient alkylation or fluorination steps .
- Chromenone-fused derivatives require multi-step syntheses with moderate yields (57–82%), often involving transition-metal catalysts (e.g., CuI) .
- The target compound’s synthesis may parallel these methods, with difluoromethylation as a critical step.
Physical and Spectroscopic Properties
| Compound | Melting Point (°C) | IR Peaks (cm⁻¹) | 1H NMR Features |
|---|---|---|---|
| This compound | Not reported | Expected ester C=O (~1720) | CF2H signal (δ ~6.3, tt, 2JH-F ~52 Hz) |
| Dimethyl 3-(tetrafluoroethyl)-1H-pyrazole-4,5-dicarboxylate (17a) | Oil (no m.p.) | Not reported | CHF2CF2 signal (δ 6.28, tt) |
| Compound 7 | 106–107 | 2224 (C≡N), 1727 (C=O) | Aromatic protons (δ 7.50–7.40) |
| Chromenone-fused 5a | 144–145 | 1721 (C=O), 1656 (C=O) | Aromatic protons (δ 8.30–7.38), OCH3 (δ 3.85–3.79) |
Key Observations :
- The difluoromethyl group’s 1H NMR signal (δ ~6.3, tt) is distinct from tetrafluoroethyl (δ 6.28) and chromenone protons (δ >8.0) .
- Ester carbonyl IR peaks (~1720 cm⁻¹) are consistent across analogs .
- Chromenone derivatives exhibit higher melting points (144–145°C) due to rigid fused-ring systems .
Key Observations :
Biological Activity
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential applications.
- Molecular Formula : C₈H₈F₂N₂O₄
- Molecular Weight : 234.16 g/mol
- CAS Number : 1808112-23-3
The compound features a pyrazole ring with two carboxylate groups and a difluoromethyl substituent, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of difluoromethyl-substituted pyrazoles with appropriate carboxylic acid derivatives. Various synthetic routes have been explored, highlighting the importance of optimizing conditions to enhance yield and purity .
Antifungal Activity
This compound has demonstrated promising antifungal properties. In vitro studies revealed that derivatives of this compound exhibited moderate to excellent inhibition against several phytopathogenic fungi. For instance, a derivative with a bromo-substituent showed higher antifungal activity than the commercial fungicide boscalid .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, possess antitumor properties. They have been shown to inhibit key cancer-related pathways and enzymes such as BRAF(V600E) and Aurora-A kinase. These compounds are being investigated for their potential in treating various cancers due to their ability to induce apoptosis in cancer cell lines .
Anti-inflammatory and Antibacterial Effects
Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. Studies suggest that these compounds can modulate inflammatory pathways and exhibit significant antibacterial effects against various pathogens .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the substituents on the pyrazole ring significantly influence its pharmacological profile. For example:
| Substituent | Biological Activity |
|---|---|
| Bromo | Enhanced antifungal activity |
| Methyl | Increased cytotoxicity in cancer cells |
| Fluoro | Improved selectivity against specific targets |
Studies employing molecular docking and quantitative structure-activity relationship (QSAR) models have further elucidated how different substituents affect binding affinity and biological efficacy .
Case Studies
- Antifungal Efficacy : A study assessed the antifungal activity of various derivatives against seven phytopathogenic fungi using mycelial growth inhibition assays. The results indicated that specific structural modifications led to enhanced antifungal properties compared to standard treatments .
- Antitumor Potential : In vitro experiments on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
